![molecular formula C15H17BO3S2 B13640766 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)
5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde is a complex organic compound that features a bithiophene core with a boronate ester and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde typically involves the borylation of a bithiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, where a bithiophene derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, bases like potassium carbonate (K₂CO₃), solvents like THF or DMF.
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted bithiophene derivatives.
Applications De Recherche Scientifique
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Mécanisme D'action
The mechanism by which 5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde exerts its effects is primarily through its electronic properties. The bithiophene core provides a conjugated system that facilitates electron transport, making it suitable for use in electronic devices. The boronate ester group can undergo transmetalation reactions, which are crucial in cross-coupling reactions. The aldehyde group can participate in various chemical transformations, adding to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde is unique due to its combination of a bithiophene core with both a boronate ester and an aldehyde functional group. This combination provides a versatile platform for various chemical reactions and applications in materials science, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H17BO3S2 |
|---|---|
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H17BO3S2/c1-14(2)15(3,4)19-16(18-14)13-8-7-12(21-13)11-6-5-10(9-17)20-11/h5-9H,1-4H3 |
Clé InChI |
GYVOXEOJJKSXKT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


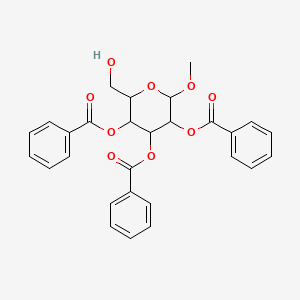
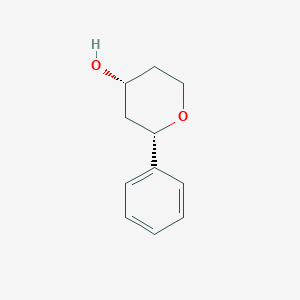

![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)

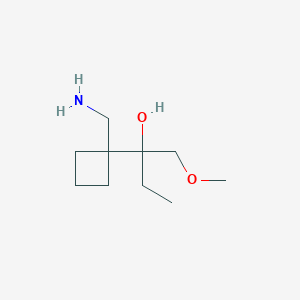
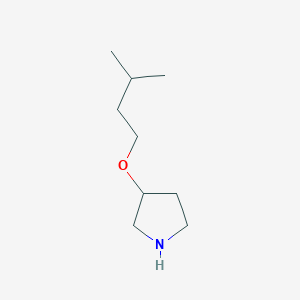

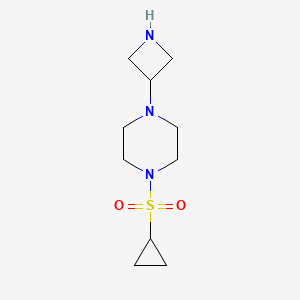

![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)

![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)

